N-phenyl-1-benzothiophene-2-carboxamide is a compound that belongs to the class of benzothiophene derivatives. These compounds are characterized by a benzothiophene core structure, which consists of a fused benzene and thiophene ring, with a carboxamide functional group attached. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties, as well as applications in medicinal chemistry.
N-phenyl-1-benzothiophene-2-carboxamide can be classified under:
The synthesis of N-phenyl-1-benzothiophene-2-carboxamide typically involves multi-step reactions starting from 1-benzothiophene-2-carboxylic acid or its derivatives. A common method includes:
For instance, one synthetic route involves dissolving 3-chloro-1-benzothiophene-2-carbonyl chloride in dimethylformamide and reacting it with an amine under reflux conditions . The reaction is monitored until completion, followed by precipitation and purification steps.
N-phenyl-1-benzothiophene-2-carboxamide has a complex molecular structure characterized by:
The structural formula can be represented as follows:
Key structural data include bond lengths and angles, which can be determined using techniques such as X-ray crystallography or computational methods like Density Functional Theory (DFT). The stability of the compound is influenced by intramolecular hydrogen bonding and π–π interactions within the aromatic systems .
N-phenyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions:
For example, when treated with strong acids or bases, the carboxamide group may be hydrolyzed to yield the corresponding carboxylic acid . This reaction pathway is crucial for modifying the compound's properties for specific applications.
The mechanism of action for N-phenyl-1-benzothiophene-2-carboxamide involves its interaction with biological targets. Research indicates that compounds in this class may exert their effects through:
Studies have shown that certain benzothiophene derivatives exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes, which play a key role in prostaglandin synthesis .
Relevant data include:
These properties are essential for understanding how the compound behaves under different conditions and its potential applications in formulations.
N-phenyl-1-benzothiophene-2-carboxamide has several scientific uses:
Research continues to explore its efficacy against various diseases, particularly those involving inflammatory processes and microbial infections .
N-phenyl-1-benzothiophene-2-carboxamide derivatives demonstrate significant activity against Plasmodium falciparum, the causative agent of malaria. These compounds target enoyl-acyl carrier protein reductase (PfENR), a crucial enzyme in the parasite's fatty acid biosynthesis pathway. Modifications to the benzothiophene core and the pendant phenyl ring substantially influence antiplasmodial efficacy. Notably, aminoquinoline-benzothiophene hybrids exhibit nanomolar inhibitory concentrations (IC50) against chloroquine-sensitive (D6), chloroquine-resistant (W2), and multidrug-resistant (TM91C235) strains [2]. Hybrid compound 28 (Table 1) shows exceptional potency against the D6 strain (IC50 = 6 nM), outperforming reference drugs like chloroquine. Resistance indices (RI = IC50(resistant)/IC50(sensitive)) below 1 for certain derivatives indicate enhanced activity against resistant strains—a critical advantage given emerging artemisinin resistance [2] [8].
Table 1: Antiplasmodial Activity of Select Derivatives
Compound | IC50 D6 (nM) | IC50 W2 (nM) | IC50 TM91C235 (nM) | Resistance Index (W2/D6) |
---|---|---|---|---|
28 | 6 | 188 | 129 | 31.3 |
29 | 13 | 44 | 46 | 3.4 |
Chloroquine | 15 | 105 | 89 | 7.0 |
The benzothiophene carboxamide scaffold effectively modulates amyloid-beta (Aβ42) aggregation, a hallmark of Alzheimer’s disease pathology. Structure-activity relationship (SAR) studies reveal that substituents on the N-phenyl ring dictate inhibitory or acceleratory effects:
Molecular docking confirms the benzothiophene ring’s orientation within the Aβ42 hydrophobic groove (residues Leu17-Ala21) is critical. Neuroprotection assays in mouse hippocampal HT22 cells show compounds 5a and 5b significantly mitigate Aβ42-induced cytotoxicity, preserving >80% neuronal viability at 10 μM [4] [7].
Table 2: Aβ42 Aggregation Modulation by Benzothiophene Carboxamides
Compound | Substituent | Max. Aggregation Modulation (%) | Neuroprotection (HT22 Viability %) |
---|---|---|---|
4b | 3-OMe, 4-OH | -54% inhibition | 75% |
5b | 3-OMe, 4-OH | -52% inhibition | 82% |
4d | 4-OMe | +170% acceleration | 55% |
N-phenyl-1-benzothiophene-2-carboxamide derivatives like 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) are potent allosteric inhibitors of branched-chain ketoacid dehydrogenase kinase (BDK). This kinase regulates branched-chain amino acid (BCAA) catabolism by phosphorylating/inactivating the branched-chain α-ketoacid dehydrogenase complex (BCKDC). Elevated BCAA levels correlate with insulin resistance, heart failure, and non-alcoholic steatohepatitis (NASH) [5] [9].
BT2 binds BDK’s regulatory domain (Kd = 84 nM), inducing conformational changes that dissociate BDK from the BCKDC E2 core. This triggers BDK degradation and sustains BCKDC activation. In murine models, BT2 (20 mg/kg/day) reduces cardiac BCKDC phosphorylation by >90%, lowers plasma BCAA/BCKA levels by 40–60%, and improves ejection fraction in heart failure by 15%. Analog PF-07208254 (Table 3) shows enhanced BDK affinity (IC50 = 54 nM) and improves glucose tolerance in high-fat-diet mice by 14% [5] [9].
Table 3: Metabolic Efficacy of BDK Inhibitors
Compound | BDK IC50 (nM) | Plasma BCAA Reduction (%) | Cardiac Function Improvement |
---|---|---|---|
BT2 | 3,190 | 40–50% | ↑ Ejection fraction by 10% |
PF-07208254 | 54 | 60–70% | ↑ Ejection fraction by 15% |
Benzothiophene carboxamides demonstrate broad antimicrobial activity:
Table 4: Antimicrobial Potency of Key Derivatives
Pathogen | Compound | MIC/EC50 | Target/Mechanism |
---|---|---|---|
M. tuberculosis H37Rv | JSF-4088 | 0.019 μM | Nitroreductase bioactivation |
Xanthomonas oryzae (Xoo) | A10 | 4.63 mg/L | CsrA/Xoc3530 virulence regulation |
M. tuberculosis (MDR) | 7b | 22.86 μg/mL | DprE1 inhibition |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7